molecular formula C2H6BBrS B1602544 CID 16043495 CAS No. 55652-52-3

CID 16043495

Cat. No.: B1602544
CAS No.: 55652-52-3
M. Wt: 152.85 g/mol
InChI Key: VEYZMRNGNJDLAL-UHFFFAOYSA-N
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Description

The compound CID 16043495 is a chemical reagent with the molecular formula (CH₃)₂S·BH₂Br Bromo (dimethyl sulfide)borane or Bromo (dimethyl sulfide)dihydroboron . This compound is primarily used in organic synthesis and is known for its reactivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 16043495 typically involves the reaction of borane with bromine in the presence of dimethyl sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired complex .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Scientific Research Applications

Chemistry: Mono-Bromoborane methyl sulfide complex is widely used in organic synthesis for the preparation of boron-containing compounds. It is a key reagent in the synthesis of N-heterocyclic carbene boranes .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using CID 16043495 can have potential biological activities and medicinal properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity makes it valuable for various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of CID 16043495 involves the formation of a boron-sulfur bond, which facilitates various chemical transformations. The boron atom in the complex acts as an electrophile, allowing it to participate in substitution and addition reactions .

Comparison with Similar Compounds

Uniqueness: Mono-Bromoborane methyl sulfide complex is unique due to its specific reactivity and the ability to form stable boron-sulfur bonds. This makes it particularly useful in selective chemical transformations and the synthesis of boron-containing compounds .

Properties

InChI

InChI=1S/C2H6S.BBr/c1-3-2;1-2/h1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYZMRNGNJDLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]Br.CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581396
Record name PUBCHEM_16043495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55652-52-3
Record name PUBCHEM_16043495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name mono-Bromoborane methyl sulfide complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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